![molecular formula C22H19FN2O3S2 B2426146 (Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894682-61-2](/img/structure/B2426146.png)
(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S2 and its molecular weight is 442.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical and Photophysical Properties
Compounds with structures similar to the specified chemical have been studied for their photochemical and photophysical properties. For example, zinc phthalocyanines substituted with specific groups have shown high singlet oxygen quantum yield, making them useful for photodynamic therapy applications in cancer treatment due to their efficient Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Reactivity
Studies on the synthesis and reactivity of related compounds reveal the preparation of multinuclear zinc(II) alkyl derivatives from linked phenoxides. These compounds exhibit interesting structural characteristics and potential reactivity towards the copolymerization of cyclohexene oxide and carbon dioxide (Dinger & Scott, 2001).
Fluorescence Enhancement
Research on the fluorescence enhancement of related compounds, such as trans-4-aminostilbene derivatives, has shown that the introduction of N-phenyl substituents leads to a more planar ground-state geometry, resulting in high fluorescence quantum yields. This property could be exploited in the development of fluorescent probes and materials (Yang, Chiou, & Liau, 2002).
Antiviral, Antitubercular, and Anticancer Activities
Some novel thioureas derived from 4-aminobenzohydrazide hydrazones, structurally related to the specified compound, have been synthesized and evaluated for their antiviral, antitubercular, and anticancer activities. These compounds offer insights into the potential biological activities that could be explored for the specified compound (Çıkla, 2010).
Catalytic Activity
Research on bis(N-heterocyclic carbene) ligands and their zinc complexes reveals catalytic activities, such as in hydrosilylation reactions and methanolysis of silanes. Such studies provide a foundation for exploring the catalytic potential of the specified compound in similar reactions (Rit, Spaniol, & Okuda, 2014).
properties
IUPAC Name |
(3Z)-3-[(2,4-dimethylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S2/c1-14-3-8-18(15(2)11-14)24-12-20-21(26)22-19(9-10-29-22)25(30(20,27)28)13-16-4-6-17(23)7-5-16/h3-12,24H,13H2,1-2H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXSPXWAKWCBKW-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide |
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